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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzo[d]thiazole

Cat. No.: B1292541 Get Quote

CAS Number: 887580-83-8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and

development professionals. 2-Bromo-4-fluorobenzo[d]thiazole is a research chemical and

should be handled with appropriate safety precautions by trained personnel.

Introduction
2-Bromo-4-fluorobenzo[d]thiazole is a halogenated heterocyclic compound featuring a

benzothiazole core structure. The benzothiazole moiety is a significant pharmacophore in

medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including

antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a bromine

and a fluorine atom on the benzene ring of this particular molecule offers versatile opportunities

for synthetic modification, making it a valuable building block in the design and synthesis of

novel therapeutic agents and functional materials. This guide provides a comprehensive

overview of the available technical data for 2-Bromo-4-fluorobenzo[d]thiazole, with a focus

on its chemical properties and potential applications in drug discovery.

Physicochemical Properties
Quantitative data for 2-Bromo-4-fluorobenzo[d]thiazole is primarily available from chemical

suppliers. A summary of its key physicochemical properties is presented in the table below. It is
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important to note that experimentally determined values for properties such as melting point,

boiling point, and solubility are not widely published in scientific literature.

Property Value Source

CAS Number 887580-83-8 ChemScene[1], Crysdot LLC

Molecular Formula C₇H₃BrFNS ChemScene[1]

Molecular Weight 232.07 g/mol ChemScene[1]

Purity Typically ≥97% ChemScene[1]

Appearance Not specified in literature -

SMILES FC1=C2N=C(SC2=CC=C1)Br Crysdot LLC

Storage Conditions -20°C, stored under nitrogen ChemScene[1]

Synthesis and Reactivity
Detailed, peer-reviewed experimental protocols for the specific synthesis of 2-Bromo-4-
fluorobenzo[d]thiazole are not readily available in the public domain. However, general

synthetic strategies for substituted benzothiazoles can provide insight into its potential

preparation. One common method involves the reaction of a corresponding 2-amino-3-

fluorothiophenol with a brominating agent.

The reactivity of 2-Bromo-4-fluorobenzo[d]thiazole is largely dictated by the presence of the

bromine atom at the 2-position of the thiazole ring. This position is susceptible to various

nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for the

synthesis of a diverse range of derivatives.

Potential Synthetic Transformations
The chemical structure of 2-Bromo-4-fluorobenzo[d]thiazole suggests its utility in several key

synthetic transformations relevant to drug discovery:

Suzuki-Miyaura Coupling: The bromo substituent can readily participate in palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters to form C-C

bonds. This allows for the introduction of various aryl or heteroaryl groups at the 2-position.
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would enable

the formation of C-N bonds by reacting 2-Bromo-4-fluorobenzo[d]thiazole with a wide

range of primary or secondary amines. This is a powerful method for generating libraries of

2-aminobenzothiazole derivatives.

Sonogashira Coupling: The bromo group can be coupled with terminal alkynes in the

presence of a palladium catalyst to form C-C triple bonds, leading to the synthesis of 2-

alkynylbenzothiazole derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiazole ring

can facilitate the displacement of the bromide by strong nucleophiles.

Below is a generalized workflow for a potential Suzuki-Miyaura cross-coupling reaction

involving 2-Bromo-4-fluorobenzo[d]thiazole.

Reaction Setup Reaction Work-up and Purification

Combine 2-Bromo-4-fluorobenzo[d]thiazole,
boronic acid, palladium catalyst, and base

in a reaction vessel

Add anhydrous solvent
(e.g., Dioxane, Toluene)

Degas and place under
inert atmosphere (e.g., Argon)

Heat the reaction mixture
to the desired temperature

(e.g., 80-120 °C)

Monitor reaction progress
by TLC or LC-MS Cool to room temperature Quench the reaction

(e.g., with water)
Extract with an
organic solvent

Dry the organic layer
and concentrate

Purify the crude product
(e.g., column chromatography) end

Characterization
(NMR, MS, etc.)

Click to download full resolution via product page

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery
While no specific biological activity data for 2-Bromo-4-fluorobenzo[d]thiazole has been

reported in the reviewed literature, the benzothiazole scaffold is a well-established "privileged

structure" in medicinal chemistry. The introduction of fluorine can often enhance metabolic

stability, binding affinity, and bioavailability of drug candidates.

Derivatives of fluorinated benzothiazoles have shown promise in a variety of therapeutic areas:

Anticancer Agents: Many 2-substituted benzothiazole derivatives have been investigated for

their potent and selective anticancer activities.
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Antimicrobial Agents: The benzothiazole nucleus is a core component of various compounds

with antibacterial and antifungal properties.

Enzyme Inhibitors: Substituted benzothiazoles have been explored as inhibitors for a range

of enzymes implicated in disease.

The potential derivatization of 2-Bromo-4-fluorobenzo[d]thiazole at the 2-position allows for

the systematic exploration of structure-activity relationships (SAR) in the development of new

drug candidates. A logical workflow for a fragment-based drug discovery campaign starting with

this compound is illustrated below.
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Structure-Activity Relationship (SAR)
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Caption: A potential workflow for a fragment-based drug discovery campaign.
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Conclusion
2-Bromo-4-fluorobenzo[d]thiazole represents a promising, yet underexplored, building block

for medicinal chemistry and materials science. Its synthetic tractability, stemming from the

reactive 2-bromo substituent, provides a solid foundation for the generation of diverse

compound libraries. Based on the extensive research into the biological activities of other

fluorinated benzothiazole derivatives, it is highly probable that novel and potent therapeutic

agents can be developed from this versatile scaffold. Further research is warranted to fully

elucidate the synthetic utility and pharmacological potential of 2-Bromo-4-
fluorobenzo[d]thiazole and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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